Sulazuril

Description

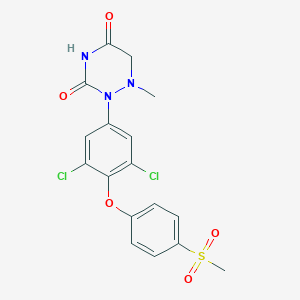

Structure

2D Structure

3D Structure

Properties

CAS No. |

108258-89-5 |

|---|---|

Molecular Formula |

C17H15Cl2N3O5S |

Molecular Weight |

444.3 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione |

InChI |

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24) |

InChI Key |

AQAZEGOUFUGKBP-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

Canonical SMILES |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

Other CAS No. |

108258-89-5 |

Synonyms |

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione Hoe 092 V Hoe-092 V Hoe-092V |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action

Elucidation of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition by Sulazuril Analogs

The primary molecular target of this compound and other sulfonamides is dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. nih.govnih.gov This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.

Competitive Inhibition Dynamics with p-Aminobenzoic Acid (pABA)

This compound functions as a competitive inhibitor of DHPS, structurally mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.govresearchgate.net This structural similarity allows this compound to bind to the pABA-binding site on the DHPS enzyme. By occupying the active site, this compound directly competes with pABA, thereby preventing the synthesis of 7,8-dihydropteroate. The effectiveness of this competitive inhibition is dependent on the relative concentrations of this compound and pABA.

Below is a representative data table illustrating the competitive inhibition kinetics of a sulfonamide, demonstrating the impact on the Michaelis-Menten constant (Km) for pABA in the presence of the inhibitor.

| Inhibitor Concentration | Apparent Km for pABA | Vmax |

| 0 µM | 10 µM | 100 nmol/min |

| 5 µM | 20 µM | 100 nmol/min |

| 10 µM | 30 µM | 100 nmol/min |

Note: This data is illustrative of competitive inhibition and not specific to this compound.

Conformational Dynamics of this compound-DHPS Interactions

The binding of this compound to the active site of DHPS induces specific conformational changes in the enzyme. Structural studies of DHPS with sulfonamide inhibitors have revealed that two flexible loops, often referred to as loop1 and loop2, play a crucial role in substrate and inhibitor binding. nih.govresearchgate.net Upon binding of the pterin (B48896) substrate and the subsequent binding of either pABA or a sulfonamide inhibitor like this compound, these loops adopt a more ordered conformation, effectively closing the active site. This induced fit stabilizes the enzyme-inhibitor complex. The sulfonamide molecule fits into the pABA-binding pocket, with its sulfonyl group occupying a similar position to the carboxyl group of pABA. nih.gov

Interruption of Folic Acid Synthesis Pathways

The inhibition of DHPS by this compound is the initiating event that leads to the disruption of the entire folic acid synthesis pathway in susceptible parasites. Folic acid and its derivatives, collectively known as folates, are essential cofactors for a variety of metabolic processes. Parasites that are unable to salvage folates from their host must synthesize them de novo, making this pathway a critical vulnerability.

By blocking the production of 7,8-dihydropteroate, this compound effectively halts the synthesis of downstream folate derivatives, such as dihydrofolate and tetrahydrofolate. This depletion of the intracellular folate pool has profound and far-reaching consequences for the parasite's cellular functions.

Modulation of Essential Parasite Metabolic Pathways

The interruption of folic acid synthesis by this compound leads to significant disruptions in other essential metabolic pathways that are dependent on folate cofactors.

Impact on Nucleotide Biosynthesis

One of the most critical downstream effects of folate depletion is the impairment of nucleotide biosynthesis. Tetrahydrofolate derivatives are essential for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA. Specifically, folates are required for the donation of one-carbon units in the synthesis of thymidylate from uridylate and in the formation of the purine ring.

The inhibition of these processes by this compound leads to a state of "thymineless death" and an inability to produce the necessary purines for DNA replication, RNA synthesis, and cellular energy metabolism. This ultimately results in the cessation of cell division and parasite replication.

Synthetic Methodologies and Chemical Derivatization

Strategies for Sulazuril Synthesis and Analog Generation

The generation of this compound and its structural analogs relies on robust synthetic routes that allow for the construction of the central 1,3,5-triazine (B166579) scaffold and its subsequent functionalization with the characteristic p-chlorophenyl and sulfonamide moieties. While specific literature detailing radical-based, organometallic, or enantioselective organocatalytic methods directly for this compound is scarce, these principles are widely applied to the synthesis of its constituent chemical classes, namely sulfonamides and triazines.

A common approach for synthesizing related benzenesulfonamides incorporating 1,3,5-triazine motifs involves the step-by-step nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. This allows for the sequential introduction of different amine functionalities. For instance, cyanuric chloride can be reacted first with various substituted anilines and then with other amines like dimethylamine, morpholine, or piperidine (B6355638) to create a diverse library of derivatives nih.gov. A novel approach for creating triazine sulfonamide derivatives involves reacting sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate researchgate.netnih.gov.

Radical reactions offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In the context of sulfonamide synthesis, radical-based approaches can be employed for the functionalization of heterocyclic systems. While not specifically documented for this compound, antioxidant activity has been evaluated for 1,3,5-triazine analogs that incorporate aminobenzene sulfonamide motifs, which were synthesized via nucleophilic substitution reactions catalyzed by Cu(I) nih.gov. The evaluation of radical scavenging activity for these compounds indicates the relevance of radical chemistry in understanding the properties of this class of molecules nih.gov.

Organometallic catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing complex molecular architectures. Palladium- or nickel-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds on heteroaromatic rings like the 1,3,5-triazine core of this compound. The reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has been explored in Pd- or Ni-catalyzed processes with various organometallic reagents, including organostannanes, Grignard reagents, organoalanes, and organozinc halides, to yield 2-alkyl-4,6-dimethoxy-1,3,5-triazines researchgate.net.

Furthermore, methods have been developed for preparing heteroaryl sulfonamides using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). This approach allows for the creation of sulfonyl chloride equivalents that can be converted in situ to sulfonamides, providing a modular route to this important functional group on various heterocyclic systems mit.edu. Organometallic acylhydrazones containing moieties like Re(CO)₃, Mn(CO)₃, and ferrocenyl have also been used to synthesize novel sulfonamides that act as inhibitors of human carbonic anhydrases tandfonline.com.

Enantioselective organocatalysis provides a powerful tool for the synthesis of chiral molecules without relying on metal catalysts. This is particularly relevant for creating derivatives of this compound where chirality could influence biological activity. While this compound itself is not chiral, the synthesis of chiral sulfonamide derivatives is an active area of research.

Recent advancements have demonstrated the use of commercially available chiral amine catalysts for the N-alkylation of sulfonamides to produce axially chiral N-aryl sulfonamides with excellent enantiopurity nih.govresearchgate.net. Palladium-catalyzed atroposelective hydroamination of allenes has also been developed to construct a family of axially chiral sulfonamides acs.org. Another approach involves the synergistic use of ruthenium complexes and chiral phosphoric acids for the highly enantioselective N-H insertion reaction of sulfonamides with diazo compounds, yielding chiral α-aminoesters acs.org. The Tsuji–Trost allylation, a palladium-catalyzed reaction, has been used with a chiral ligand to synthesize N-C axially chiral N-allylated sulfonamides with up to 92% enantiomeric excess nih.gov.

These methods highlight the potential for creating novel, chiral derivatives of sulfonamides, a strategy that could be applied to the this compound scaffold to explore new dimensions of its biological activity.

Design and Synthesis of Novel Sulfonamide Derivatives with Enhanced Bioactivity

The development of new sulfonamide-based therapeutic agents is driven by strategies that aim to enhance potency, selectivity, and overcome resistance mechanisms. These strategies often involve ligand-based design, where knowledge of existing active molecules is used to guide the synthesis of new entities, and structure-aided optimization, which relies on understanding the molecular interactions between a drug and its target.

Ligand-based drug design is a cost-effective and direct strategy that involves creating new therapeutic molecules based on the known structural and functional properties of existing drugs nih.gov. This approach is widely used to discover active sulfonamide derivatives by modifying known scaffolds to improve therapeutic attributes and evade pathogen resistance mechanisms nih.gov.

By analyzing the structure-activity relationships (SAR) of a series of compounds, medicinal chemists can identify the key structural motifs, or pharmacophores, responsible for biological activity. For example, in a study of sulfonamide analogues of the natural products antofine and cryptopleurine, it was found that a methanesulfonamide (B31651) group was more potent than bulkier sulfonamide groups (like isopropylsulfonamide and benzenesulfonamide) or other functionalities like acetamide (B32628) and methyl carbamate. This suggests that the acidity of the amide proton might be crucial for high potency acs.org. This knowledge allows for the rational design of new derivatives with potentially enhanced bioactivity.

Structure-aided design utilizes the three-dimensional structure of the biological target, often a protein or enzyme, to guide the optimization of a ligand. By understanding the specific interactions within the binding site, modifications can be made to the sulfonamide scaffold to improve affinity and selectivity.

Molecular docking is a key computational tool in this process. It predicts the preferred orientation of a molecule when bound to a target, allowing for the analysis of interactions such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of novel sulfonamide derivatives with the enzyme dihydropteroate (B1496061) synthase (DHPS) have been used to rationalize their antimicrobial activity nih.gov. Similarly, docking has been used to understand how amino acid-sulfonamide conjugates fit into the active site of human carbonic anhydrase-I researchgate.net.

The FK506-binding protein 12 (FKBP12) is another model system used for studying sulfonamide-protein interactions. Research has shown that the sulfonamide oxygens are a key binding motif, mimicking the α-keto amide of the natural ligand FK506 and engaging in highly conserved CH···O═S interactions with the protein acs.org. By synthesizing and testing analogs where the oxygen atoms are replaced with nitrogen (sulfenamides, sulfinamides, and sulfonimidamides), researchers can precisely determine the binding contributions of each atom, leading to a more refined optimization of the scaffold acs.org.

Table of Research Findings on Novel Sulfonamide Derivatives

| Compound Type | Design Strategy | Key Findings | Target/Activity | Reference |

|---|---|---|---|---|

| N-C Axially Chiral Sulfonamides | Catalytic Enantioselective Synthesis | Achieved up to 92% enantiomeric excess via chiral Pd-catalyzed N-allylation. | Asymmetric Synthesis | nih.gov |

| Triazine Sulfonamides | Novel Synthetic Route | Compound 3a showed potent antiviral activity against SARS-CoV-2 (IC50 = 2.378 µM). | Antiviral (SARS-CoV-2) | researchgate.net |

| Antofine/Cryptopleurine Analogues | Structure-Activity Relationship | Methanesulfonamide group at C-6 position showed higher antiproliferative activity and improved solubility. | Antitumor | acs.org |

| Amino Acid-Derived Sulfonamides | Ligand-Based Design | Showed a wide range of pharmacological activities including antibacterial, antiviral, and anticancer properties. | Multiple Pharmacological Activities | nih.gov |

Hybrid Synthetic Strategies Integrating Enzymatic Catalysis

The application of enzymatic catalysis in the synthesis of complex molecules is a burgeoning field, offering advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. However, a review of the currently available scientific literature reveals a notable absence of published research specifically detailing the use of hybrid synthetic strategies integrating enzymatic catalysis in the synthesis of this compound.

While biocatalysis is employed in the synthesis of various pharmaceutical compounds, its application to the specific synthetic route of this compound has not been documented in publicly accessible sources. This suggests that the current industrial synthesis likely relies on conventional chemical methods. The potential for future research in this area is significant, as enzymatic transformations could theoretically be applied to steps such as selective acylation, reduction of nitro groups, or chiral resolutions if applicable to derivatives. The lack of current data, however, precludes a detailed discussion of established enzymatic methods for this compound.

Purification and Characterization of Synthetic Intermediates and Final Compounds

The purity of the final this compound product is paramount, necessitating rigorous purification and characterization of both the final compound and its preceding synthetic intermediates. A variety of modern analytical techniques are employed to ensure the chemical integrity and to identify and quantify any impurities.

Purification of Intermediates and the Final Product:

The purification of organic compounds like this compound and its intermediates typically relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both analysis and purification. In a preparative mode, HPLC can be used to isolate the desired compound from unreacted starting materials and by-products. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase is optimized to achieve the best separation.

Characterization Techniques:

A suite of spectroscopic and spectrometric methods is used to unequivocally identify and characterize this compound and its intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification tool but also a primary method for assessing the purity of the final compound and intermediates. By comparing the retention time of the synthesized compound with that of a known standard, its identity can be confirmed. The area under the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis. For related triazine compounds like toltrazuril (B1682979), HPLC methods have been developed using columns such as LiChrospher RP-18 with a mobile phase of acetonitrile (B52724) and water, and UV detection around 244 nm.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for identifying the parent molecule and its fragments, which aids in structure elucidation. For instance, in the analysis of a similar compound, diclazuril, LC-MS/MS with electrospray ionization (ESI) has been used for sensitive and specific quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the connectivity of atoms within the molecule. While specific NMR data for this compound is not readily available in public literature, the analysis of related triazine derivatives provides expected regions for proton and carbon signals.

The following tables summarize the typical analytical methods and hypothetical data for the characterization of this compound, based on techniques used for analogous compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis (Hypothetical)

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | Compound-specific (e.g., 8-12 min) |

Table 2: Mass Spectrometry (MS) Data for this compound (Hypothetical)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | [M+H]⁺ | Protonated molecule |

| ESI+ | [M+Na]⁺ | Sodium adduct |

| ESI- | [M-H]⁻ | Deprotonated molecule |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound (Hypothetical Chemical Shift Ranges)

| Nucleus | Chemical Shift (δ) Range (ppm) | Interpretation |

| ¹H | 7.0 - 8.5 | Aromatic protons |

| ¹H | 2.0 - 4.0 | Aliphatic protons (e.g., on substituent groups) |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | 150 - 170 | Carbonyl carbons in the triazine ring |

| ¹³C | 20 - 50 | Aliphatic carbons |

Molecular Targets and Specificity Research

Identification of Primary Molecular Targets

The primary molecular target for drugs like Sulazuril, particularly those classified as sulfonamides or triazine derivatives, is widely recognized as Dihydropteroate (B1496061) Synthase (DHPS). DHPS (EC 2.5.1.15) is a crucial enzyme in the folate biosynthesis pathway, which is essential for the survival and proliferation of many microorganisms, including various protozoan species nih.gov.

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate, an intermediate in the production of folate nih.gov. Sulfonamides act as competitive inhibitors of DHPS by mimicking pABA, thereby disrupting the synthesis of folate, which is vital for DNA synthesis and other metabolic processes in the parasite nih.gov. Protozoa, unlike their mammalian hosts, must synthesize folate de novo, making this pathway an attractive and validated drug target nih.gov. While specific detailed research findings explicitly linking this compound directly to DHPS inhibition are not extensively detailed in general public domain searches, its classification within the triazine family, which includes other antiprotozoal agents like toltrazuril (B1682979) and ponazuril (B1679043) used against coccidiosis, strongly infers a similar mechanism of action targeting folate synthesis pathways in protozoa.

Investigation of Secondary or Off-Target Molecular Interactions

The investigation of secondary or "off-target" molecular interactions is a critical aspect of drug discovery and development. Off-target interactions occur when a drug binds to or interacts with molecules other than its intended primary target, which can lead to unintended biological effects, including adverse reactions or toxicity. These interactions are often weaker in affinity than those with the primary pharmacological target but can become clinically relevant, especially at higher systemic exposures or in cases of high cellular expression of the off-target molecule.

Comparative Analysis of Target Binding Affinities Across this compound Analogs

Comparative analysis of target binding affinities across a series of drug analogs is fundamental in rational drug design, allowing researchers to understand the structure-activity relationships (SAR) and optimize compounds for improved potency and selectivity. This involves quantifying the strength of the interaction between a compound and its molecular target, typically expressed as an equilibrium dissociation constant (KD) or an inhibitory concentration (IC50).

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are commonly employed to determine binding affinities. By comparing the binding affinities of this compound with its structural analogs, researchers can identify specific chemical moieties that contribute to stronger or more selective binding to the DHPS enzyme in protozoa. This comparative data is invaluable for designing new compounds with enhanced therapeutic indices. However, specific detailed research findings or data tables comparing the binding affinities of this compound and its direct analogs to their molecular targets were not found in the provided search results. The absence of such publicly available comparative data highlights an area for further research to fully elucidate the SAR of this compound and guide the development of more potent and selective antiprotozoal agents.

Mechanisms of Target Selectivity in Protozoan Species

The selectivity of this compound towards protozoan species, similar to other sulfonamides, primarily stems from its specific targeting of metabolic pathways that are essential for the parasite but either absent or significantly different in the mammalian host. The key to this selectivity lies in the folate biosynthesis pathway.

Mammalian cells cannot synthesize folate de novo and instead acquire it from dietary sources. In contrast, many protozoan parasites, like bacteria, possess the enzymatic machinery, including DHPS, to synthesize folate from precursor molecules. By inhibiting protozoan DHPS, this compound disrupts the parasite's ability to produce essential folate cofactors, thereby halting its growth and reproduction, without significantly affecting host cell metabolism. This differential metabolic dependency forms the basis of the drug's selective toxicity against protozoan pathogens.

Furthermore, variations in the structural characteristics of DHPS enzymes across different protozoan species, and distinct from bacterial DHPS, can contribute to species-specific selectivity profiles of triazine derivatives. Understanding these subtle differences at the molecular level can inform the design of this compound analogs with optimized selectivity for particular protozoan pathogens.

In Vitro Efficacy and Cell Based Studies

Efficacy against Coccidia Species in Cell Culture Models

The in vitro cultivation of coccidian parasites, such as Eimeria and Isospora species, in monolayer cell cultures is a crucial method for evaluating the efficacy of anticoccidial drug candidates. vetmeduni.ac.atvetmeduni.ac.atnih.gov These systems allow for the direct assessment of a compound's ability to interfere with the parasite's life cycle, from host cell invasion to intracellular development. vetmeduni.ac.atnih.govnih.gov

The effectiveness of anticoccidial agents is typically dependent on the concentration used. Studies on triazine derivatives like diclazuril, which is structurally related to sulazuril, demonstrate this principle clearly. For instance, in vitro tests show a significant reduction in Eimeria oocyst sporulation as the concentration of the drug increases. In one study, the half-maximal inhibitory concentration (IC50) for diclazuril against Eimeria spp. oocysts was determined to be 0.078 mg/mL, indicating potent activity at low concentrations. veterinaryworld.org This dose-dependent relationship is a critical factor in determining the potential of a compound for further development. nih.gov

The following table illustrates the concentration-dependent effect of diclazuril on the inhibition of Eimeria spp. oocyst sporulation, providing a model for how this compound's efficacy might be assessed.

| Compound | Concentration (mg/mL) | Effect | IC50 (mg/mL) |

|---|---|---|---|

| Diclazuril | Low (e.g., 0.125) | Significant inhibition of sporulation (>50%) | 0.078 |

| Diclazuril | Higher Concentrations | Increased inhibition of sporulation |

The efficacy of an anticoccidial drug is also influenced by the duration of exposure. In vitro studies examining parasite viability over time reveal that longer exposure to a compound can lead to a more pronounced inhibitory effect. For example, the inhibition of Blastocystis hominis growth by chitosan nanoparticles was shown to be proportional not only to the concentration but also to the exposure duration, with the highest inhibition (99.2%) observed after 72 hours. ekb.eg Similarly, studies on other parasites have demonstrated that the mortality rate increases with the duration of incubation in a drug solution. nih.gov This time-dependent activity is crucial for understanding how a drug like this compound might perform in a biological system where drug levels fluctuate over time.

Evaluation of this compound's Effect on Parasite Growth and Proliferation in Controlled Environments

In vitro assays are essential for quantifying a drug's impact on parasite growth and proliferation. vetmeduni.ac.at Techniques such as parasite-specific incorporation of radiolabeled precursors or colorimetric assays can measure the extent of intracellular parasite development. nih.gov The goal is to determine how a compound inhibits the parasite's ability to multiply within host cells.

For related compounds, studies have shown significant inhibition of parasite proliferation. For example, the antibiotic prumycin demonstrated substantial growth inhibition against various Babesia and Theileria parasites, with IC50 values ranging from 0.96 µM to 22.3 µM. researchgate.net Similarly, quercetin was found to exhibit strong growth restraint for several Babesia species and Theileria equi, with IC50 values in the nanomolar range. researchgate.net These studies provide a framework for assessing this compound's direct effects on parasite replication in a controlled laboratory setting. Chronic infections with intestinal parasites are often associated with an increase in the proliferation of intestinal epithelial cells, a process that can be regulated by the host's immune response. nih.gov

Assessment of Inhibitory Potencies against Microbial Strains for Related Sulfonamides

Sulfonamides, the class of drugs to which this compound belongs, were the first effective chemotherapeutic agents used for treating various infectious diseases. researchgate.net They exhibit a broad spectrum of activity against both Gram-positive and certain Gram-negative bacteria. researchgate.netnih.gov The antibacterial action of sulfonamides stems from their ability to act as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By inhibiting the dihydropteroate (B1496061) synthetase enzyme, they ultimately halt bacterial DNA replication and cell division. nih.gov

The inhibitory potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. Studies on various sulfonamide derivatives have demonstrated their efficacy against clinical bacterial strains.

The table below summarizes the antibacterial activity of some sulfonamide derivatives against different bacterial strains.

| Sulfonamide Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|---|

| Compound 3a | Staphylococcus aureus | Gram-positive | 4 |

| Compound 3b | Staphylococcus aureus | Gram-positive | 32 |

| Compound 5b | Proteus Mirabilis | Gram-negative | 16 |

| Compound 1a | Escherichia Coli | Gram-negative | 128 |

| Sulfadiazine | Staphylococcus aureus | Gram-positive | 250 |

| Sulfadiazine | Escherichia coli | Gram-negative | 31.25 |

Data sourced from studies on various sulfonamide derivatives. researchgate.netmdpi.com

While effective against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella, sulfonamides generally show no inhibitory activity against Pseudomonas aeruginosa and Serratia species. nih.gov

Cytotoxicity Assessments in Relevant Host Cell Lines

A critical aspect of drug development is ensuring that a compound is toxic to the target parasite but not to the host's cells. Cytotoxicity is the ability of a compound to harm living cells, potentially leading to cell death. mdpi.com This is evaluated using various in vitro assays on relevant host cell lines, such as epithelial cells which are the primary site of coccidial infection. nih.gov

Common methods for assessing cytotoxicity include the resazurin-based assay, which measures metabolic activity as an indicator of cell viability. mdpi.comnih.gov A decrease in cell viability in the presence of a compound indicates a cytotoxic effect. nih.gov These assessments are typically dose- and time-dependent. For example, a study on the lazaroid U-75412E on a human epithelial cell line (Wish) showed a dose- and time-dependent decrease in cell viability, with higher concentrations (6-75 µM) having a cytotoxic effect while a lower concentration (1 µM) did not. nih.gov Such studies are crucial to determine the therapeutic window of a drug like this compound, ensuring it can be used effectively without causing significant damage to host tissues.

Efficacy Studies in Non Human Animal Models

Evaluation of Sulazuril Efficacy in Experimental Coccidiosis Models

The efficacy of this compound and related compounds is evaluated based on their ability to mitigate the effects of coccidiosis in these experimental models. The assessment is typically based on a combination of parasitological and clinical parameters.

A primary measure of the efficacy of an anticoccidial drug is its ability to reduce the parasite load in the host. This is most commonly quantified by measuring the reduction in the number of oocysts shed in the feces of treated animals compared to untreated controls.

Studies on the closely related compound diclazuril have demonstrated a significant reduction in oocyst shedding in treated animals. For example, in broiler chickens experimentally infected with Eimeria, treatment with a water-soluble formulation of diclazuril resulted in a marked reduction in the total number of oocysts. nih.gov Similarly, in calves with natural infections of Eimeria bovis and Eimeria zuernii, treatment with diclazuril led to a dramatic decrease in mean oocyst excretion within five days of treatment. nih.gov

The table below illustrates the typical data collected in such studies, showing the effect of treatment on oocyst counts.

Data adapted from a study on subclinical coccidiosis in chicken. nih.gov

Histopathological examination of the infected tissues, primarily the intestine, provides a detailed view of the drug's effect on the parasite and the host tissue. In untreated animals with coccidiosis, histopathological changes can be severe and include:

Loss of epithelial tissue.

Congestion of blood vessels and hemorrhage.

Severe mucosal edema and necrosis of the submucosa.

Loss of villi and the presence of numerous parasitic stages within the intestinal villi. researchgate.net

Treatment with effective anticoccidial agents like those in the triazine class leads to a significant reduction in these pathological changes. For instance, studies with ponazuril (B1679043), another triazine derivative, have shown that treatment can effectively relieve cecal lesions and decrease the number of merozoites. nih.gov Histological analysis of tissues from animals treated with diclazuril also shows a lower number of parasitic stages in the cecal tissues. nih.gov

The examination of tissue sections can reveal the specific developmental stages of the parasite that are affected by the drug. For example, toltrazuril (B1682979) has been shown to cause degeneration and disintegration of the first generation of schizonts, thereby preventing the establishment of cecal coccidiosis. researchgate.net

Comparative Efficacy of this compound Against Other Antiparasitic Agents in Animal Studies

The efficacy of this compound and its analogs is often compared to other anticoccidial drugs to determine their relative effectiveness. These comparative studies are essential for making informed decisions about the use of these drugs in clinical practice.

In a study comparing the efficacy of toltrazuril and diclazuril in housed lambs with natural coccidiosis, toltrazuril was found to be significantly more effective in reducing the duration and amount of oocyst excretion. semanticscholar.org Another study in French calves found that while both diclazuril and toltrazuril reduced the impact of coccidiosis, the diclazuril-treated group had a significantly higher average daily weight gain. nih.govnih.gov

A murine model of coccidiosis was used to compare the efficacy of toltrazuril and diclazuril. The results showed that toltrazuril was more effective in preventing oocyst excretion and maintaining body weight gain in infected mice. semanticscholar.org

The table below summarizes the findings of a comparative study on the efficacy of different anticoccidial drugs in broiler chickens.

Data adapted from a study comparing the efficacy of allicin oil and diclazuril in broiler chickens. ekb.eg

These comparative studies provide valuable data on the relative strengths and weaknesses of different anticoccidial agents, helping to guide the selection of the most appropriate treatment for a given situation.

Long-term Efficacy and Recurrence of this compound in Animal Models Remains Undocumented in Publicly Available Research

Despite extensive searches of scientific literature and publicly available data, specific studies detailing the long-term efficacy and impact on disease recurrence of the chemical compound this compound in non-human animal models could not be identified. The user's request for an article focused solely on this aspect of this compound, complete with detailed research findings and data tables, cannot be fulfilled at this time due to a lack of available information in the public domain.

This compound belongs to the triazine class of anticoccidial drugs, which are widely used in veterinary medicine to treat and prevent coccidiosis, a parasitic disease of the intestinal tract, particularly in poultry and other livestock. Other compounds in this class, such as toltrazuril and diclazuril, have been the subject of numerous efficacy studies. Research on these related compounds indicates that while they are generally effective in the short term at reducing parasite load and clinical signs of disease, the long-term use of any single anticoccidial agent can lead to the development of drug-resistant strains of the Eimeria parasite, which causes coccidiosis.

The management of coccidiosis in commercial animal production often involves rotating different classes of anticoccidial drugs or using "shuttle programs" to mitigate the development of resistance. This underscores the importance of understanding the long-term efficacy of individual compounds.

While the chemical structure and classification of this compound are known, and its intended use as an anticoccidial is established, the specific, long-term studies required to generate a detailed report on its sustained effectiveness and the rates of disease recurrence following its use are not present in the available scientific and veterinary literature. Therefore, the creation of data tables and a thorough analysis of its long-term performance in animal cohorts is not possible.

Further research and publication of field or controlled studies would be necessary to provide the specific data requested on the long-term efficacy and recurrence dynamics associated with the use of this compound in animal populations.

Mechanisms of Resistance to Sulazuril

Molecular Basis of Acquired Resistance in Target Protozoa

Resistance in protozoa to Sulazuril can manifest through several molecular mechanisms that reduce the drug's efficacy.

A fundamental mechanism of acquired resistance to DHPS inhibitors, including this compound, involves specific mutations within the folP gene, which encodes the dihydropteroate (B1496061) synthase enzyme mpg.de. These mutations lead to amino acid substitutions in the active site of the DHPS enzyme. Such alterations reduce the enzyme's affinity for the drug (e.g., this compound or sulfonamides) while largely preserving its ability to bind to its natural substrate, para-aminobenzoic acid (pABA) mpg.de. This discriminatory binding allows the parasite to continue essential folic acid synthesis despite the presence of the antimicrobial agent.

For instance, studies on sulfonamide resistance in Staphylococcus aureus have identified various mutations in its DHPS-encoding folP gene, including F17L, S18L, T51M, E208K, and KE257_dup, which directly contribute to resistance. While these specific mutations are observed in bacteria, the principle of active site modification in DHPS is directly applicable to protozoan resistance to this compound. Such mutations can increase the Michaelis constant (KM) for sulfonamides, thereby conferring resistance.

A significant and widespread mechanism of resistance to sulfonamide-like drugs is the acquisition of alternative genes, known as sul genes (sul1, sul2, sul3, and sul4), which encode for sulfonamide-insensitive DHPS enzymes mpg.de. These sul genes are often found on mobile genetic elements, such as plasmids and integrons, facilitating their horizontal transfer and dissemination among diverse microbial populations, including those that might infect animals.

The Sul enzymes, despite sharing sequence similarity with native DHPS, possess structural modifications that enable them to discriminate against sulfonamides while retaining efficient binding to pABA mpg.de. A critical Phe-Gly sequence within the active site of Sul enzymes is particularly important for this broad resistance, allowing them to avoid binding sulfonamides effectively mpg.de. The prevalence of these sul genes varies across different environments and host species.

Table 1: Characteristics of Common sul Genes Conferring Sulfonamide Resistance

| sul Gene | Typical Association / Location | Key Characteristics |

Comparative Compound Research

Structural and Functional Comparisons with Other Sulfonamides

Sulazuril, a symmetric triazinetrione, possesses a distinct chemical architecture when compared to traditional antibacterial sulfonamides. The foundational structure of a sulfonamide consists of a sulfonyl group connected to an amine group. openaccesspub.org In many antibacterial sulfonamides, a key feature is an unsubstituted aromatic amine (NH2) group, which is crucial for their mechanism of action. openaccesspub.org These drugs typically function as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the substrate para-aminobenzoic acid (PABA), they disrupt the production of folate, which is necessary for DNA and protein synthesis, thereby inhibiting bacterial growth. nih.gov

| Feature | This compound (Triazine Derivative) | Traditional Sulfonamides (e.g., Sulfadiazine) |

|---|---|---|

| Core Structure | Symmetric triazinetrione | Substituted benzene sulfonamide |

| Key Functional Group | Triazine ring | Aromatic amine (para to sulfonamide group) |

| Primary Function | Anticoccidial (antiparasitic) | Antibacterial, with other varied pharmacological activities |

| Mechanism of Action | Targets developmental stages of coccidia | Competitive inhibition of dihydropteroate synthetase (folate synthesis pathway) nih.gov |

Biochemical and Molecular Comparisons with Non-Sulfonamide Antiparasitics

The biochemical and molecular mechanisms of this compound differ fundamentally from those of various non-sulfonamide antiparasitic agents. Antiparasitic drugs encompass a wide array of chemical classes, each with a unique mode of action tailored to the target parasite's biology. nih.govclevelandclinic.org

For instance, the synthetic isoquinoline-pyrazine derivative, praziquantel, primarily used against cestodes, acts by increasing the permeability of the parasite's cell membrane to calcium ions. This influx disrupts ion transport and leads to paralysis and death of the worm. nih.gov In contrast, 5-nitroimidazole derivatives like metronidazole function by inhibiting nucleic acid synthesis in anaerobic protozoa and bacteria. nih.gov Another class, the aminoglycosides such as paromomycin, acts by binding to ribosomal RNA and inhibiting protein synthesis. nih.gov

This compound and other triazine compounds like toltrazuril (B1682979) and diclazuril operate through a more targeted mechanism against apicomplexan parasites. They are effective against various intracellular developmental stages of Eimeria species. researchgate.net Research on related triazines suggests they interfere with the parasite's respiratory metabolism and inhibit enzymes involved in nuclear division, thereby disrupting the parasite's life cycle. researchgate.netnih.gov This mode of action is distinct from the membrane disruption, DNA synthesis inhibition, or protein synthesis inhibition seen in other non-sulfonamide antiparasitics.

| Antiparasitic Agent | Chemical Class | Biochemical/Molecular Mechanism of Action |

|---|---|---|

| This compound | Triazinetrione | Targets intracellular developmental stages of coccidia, likely interfering with respiratory metabolism and nuclear division. researchgate.net |

| Praziquantel | Isoquinoline-pyrazine | Increases cell membrane permeability to calcium, disrupting ion transport. nih.gov |

| Metronidazole | 5-Nitroimidazole | Inhibits nucleic acid synthesis in anaerobic parasites. nih.gov |

| Paromomycin | Aminoglycoside | Inhibits protein synthesis by binding to ribosomal RNA. nih.gov |

| Emodepside | Cyclooctadepsipeptide | Modulator of BK/SLO-1 Ca2+-activated potassium channels. nih.gov |

Synergistic and Antagonistic Interactions with Co-Administered Agents in Research Models

In parasitology research, combination therapies are explored to enhance efficacy, broaden the spectrum of activity, and manage the development of resistance. nih.gov The interactions between co-administered agents can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one drug diminishes the efficacy of the other. elifesciences.org

Research models have investigated the combination of agents with different mechanisms of action. A notable example involves the co-administration of related triazine compounds with sulfonamides. For instance, studies combining toltrazuril (a triazine similar to this compound) and sulfaclozine (a sulfonamide) have demonstrated superior efficacy in controlling coccidiosis compared to the use of either agent alone. researchgate.net This synergistic effect is likely due to the targeting of different biochemical pathways; the triazine affects the parasite's developmental stages, while the sulfonamide inhibits its folate synthesis. nih.govresearchgate.net This dual-pronged attack can lead to a more comprehensive and effective reduction in parasite load.

Antagonistic interactions are also a critical consideration in combination therapy research. nih.gov While specific studies detailing antagonism with this compound are limited, the principle can be observed in other antimicrobial contexts. For example, in antiviral research, the combination of remdesivir with lysosomotropic drugs like hydroxychloroquine has resulted in strong antagonism. nih.gov Such findings underscore the importance of preclinical testing in research models to identify combinations that may be less effective or counterproductive before they are considered for further development. nih.govplos.org The evaluation of specific drug combinations in controlled research settings is a priority for developing more effective therapeutic strategies. nih.gov

| Interaction Type | Definition | Example from Research Models |

|---|---|---|

| Synergism | The combined effect of two agents is greater than the sum of their individual effects. elifesciences.org | Combination of Toltrazuril (triazine) and Sulfaclozine (sulfonamide) showing enhanced anticoccidial efficacy. researchgate.net |

| Antagonism | The effect of one agent is diminished or negated by the presence of another. nih.gov | Combination of remdesivir and hydroxychloroquine showing reduced antiviral activity against SARS-CoV-2. nih.gov |

| Additive | The combined effect of two agents is equal to the sum of their individual effects. | Some combinations of alisporivir and ribavirin have shown an additive effect against HCV in predictive models. plos.org |

Pharmacokinetic and Pharmacodynamic Studies in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Species

The ADME profile of Sulazuril has been characterized in several animal species, revealing significant interspecies differences but also common patterns, such as good oral absorption and a long residence time in the body nih.gov.

Tissue Distribution and Bioavailability in Animal Models

This compound demonstrates wide systemic distribution following administration. In piglets, the apparent volume of distribution was estimated to be 735 mL/kg, which is comparable to the total body fluid volume, indicating a high degree of distribution throughout the body nih.gov. This is likely associated with the lipophilic nature of the compound nih.gov. Studies analyzing the disposition kinetics in piglets have shown that this compound achieves significant and sustained concentrations in intestinal tissues, such as the jejunum, which is a key site for protozoal infections nih.gov.

A residue depletion study in piglets following a single oral dose provided specific insights into its distribution in edible tissues. The highest residue levels were found in the kidney and liver, followed by muscle and fat. The persistence of the compound was notable, with residues detectable for extended periods post-administration nih.gov.

The oral bioavailability of this compound varies among species. In 2-week-old piglets, a nonlinear mixed-effects (NLME) model estimated the absolute oral bioavailability to be approximately 81%, indicating good absorption from the gastrointestinal tract nih.govnih.govfrontiersin.org. Pharmacokinetic studies in other species, such as Indian peafowl, also suggest good oral absorption based on high plasma concentrations achieved after administration, although the absolute bioavailability was not determined due to the absence of intravenous administration data in that particular study.

| Animal Species | Maximum Concentration (Cmax) | Time to Maximum Concentration (Tmax) | Elimination Half-Life (T1/2) | Oral Bioavailability (F) |

|---|---|---|---|---|

| Piglets | ~18 µg/mL | ~48 hours | 135 hours | ~81% |

| Llamas | 23.6 ± 6.0 mg/L | 84 hours | 135.5 ± 16.7 hours | Not Determined |

| Goats | Data not available | ~36 hours | 129 hours | Not Determined |

| Cattle | 4.56 mg/L | Data not available | ~58 hours | Not Determined |

| Indian Peafowl | 18.42 ± 4.13 µg/ml | 22.04 ± 7.39 hours | 186.7 ± 58.7 hours | Not Determined |

Metabolic Pathways and Metabolite Identification in Animal Systems

This compound is the major metabolite of the parent compound toltrazuril (B1682979) nih.govnih.govfrontiersin.org. The metabolic conversion from toltrazuril to this compound occurs via oxidation. This process involves the transformation of toltrazuril first to toltrazuril sulfoxide, which is then further oxidized to form toltrazuril sulfone (this compound).

As this compound is itself a terminal metabolite, it is chemically stable and undergoes very slow elimination from the body. Studies in piglets have shown that after oral administration, this compound is excreted largely as the unchanged parent compound nih.gov. Radiotracer studies with 14C-toltrazuril in piglets confirmed that this compound is the main component recovered in feces, accounting for the vast majority of the radioactivity detected days after dosing nih.gov. This indicates that this compound does not undergo significant further biotransformation in the animal systems studied.

Excretion Routes and Clearance Rates in Non-Human Species

The primary route of excretion for this compound in animal models is via the feces. In a detailed study involving piglets, cumulatively 86.42 ± 2.96% of the administered oral dose was recovered in the feces over a 42.5-day sampling period nih.govnih.govfrontiersin.org. In contrast, urinary excretion was minimal, accounting for only 0.31 ± 0.08% of the dose nih.govnih.govfrontiersin.org. This demonstrates that the biliary-fecal route is the predominant pathway for elimination.

The excretion process is notably slow, contributing to the long elimination half-life observed across different species nih.gov. The slow elimination is a characteristic feature of this compound's pharmacokinetics, leading to sustained systemic concentrations. The clearance of this compound in piglets exhibits nonlinear, capacity-limited kinetics, often described by a Michaelis-Menten model nih.govnih.gov. This means that at higher plasma concentrations, the elimination mechanisms can become saturated, leading to a disproportionate increase in exposure and a slower clearance rate. The maximum metabolic rate (Vm) and the Michaelis-Menten constant (Km) in piglets were estimated to be 0.083 mg/kg/h and 10.8 μg/mL, respectively nih.govnih.gov.

| Excretion Route | Percentage of Dose Recovered | Sampling Duration |

|---|---|---|

| Feces | 86.42 ± 2.96% | 1020 hours (42.5 days) |

| Urine | 0.31 ± 0.08% | 1020 hours (42.5 days) |

Physiologically-Based Pharmacokinetic (PBPK) Modeling in Non-Human Primates and Other Animals

Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of compounds in the body based on physiological, biochemical, and physicochemical properties. These models are valuable for predicting drug concentrations in various tissues and for extrapolating pharmacokinetic data across different species.

Model Development and Validation for Species-Specific Predictions

A thorough review of the published scientific literature indicates that, to date, no specific PBPK models have been developed and validated for this compound (Ponazuril) in any non-human species. While pharmacokinetic studies have been conducted and have utilized compartmental models (e.g., a two-compartment model with Michaelis-Menten elimination in piglets), a full PBPK model incorporating species-specific physiological parameters like organ volumes and blood flow rates for this compound has not been described.

Understanding Drug Disposition along Anatomical Pathways

Without a developed PBPK model, the understanding of this compound's disposition along specific anatomical pathways is derived from traditional pharmacokinetic and tissue residue studies. These studies show that after oral absorption, this compound distributes systemically, with notable concentrations found in the liver, kidney, and intestinal tissues nih.govnih.gov. The primary elimination pathway is through the liver into the bile and subsequent excretion in the feces nih.gov. A PBPK model would be instrumental in quantifying the rates of distribution to these and other tissues and in predicting how physiological changes might impact this disposition, but such a tool is not currently available for this compound.

Pharmacodynamic Markers and Their Correlation with Exposure in Animal Studies

Extensive literature searches did not yield specific studies on the pharmacodynamic markers of this compound and their direct correlation with exposure levels in non-human models. Research on related triazine compounds, such as diclazuril and toltrazuril, is more prevalent and offers insights into the common pharmacodynamic markers used to assess the efficacy of this class of anticoccidial drugs. These markers are crucial in determining the effectiveness of a drug against coccidial infections, primarily caused by protozoan parasites of the genus Eimeria.

For this class of compounds, the primary pharmacodynamic markers in animal studies, particularly in poultry and livestock, typically include:

Oocyst Excretion: A key indicator of anticoccidial activity is the reduction in the number of oocysts shed in the feces of treated animals compared to untreated controls. This is often quantified as oocysts per gram (OPG) of feces. A significant decrease in oocyst count following treatment indicates that the drug is effective at interrupting the parasite's life cycle.

Lesion Scores: Coccidial infections cause characteristic lesions in the intestines of host animals. The severity of these lesions is a direct measure of the pathological damage caused by the parasite. In research settings, a standardized scoring system is used to evaluate the extent of these lesions post-mortem. A reduction in lesion scores in treated animals is a strong indicator of the drug's efficacy in controlling the infection and mitigating its harmful effects.

Clinical Signs: The alleviation of clinical signs of coccidiosis, such as diarrhea (often bloody), weight loss, and reduced feed conversion, serves as another important pharmacodynamic marker. Improvement in these clinical parameters in response to treatment demonstrates the drug's therapeutic benefit.

While specific data correlating different exposure levels of this compound to these markers is not publicly available in the reviewed scientific literature, studies on closely related compounds demonstrate a dose-dependent relationship. Generally, as the exposure to the anticoccidial agent increases, a greater reduction in oocyst shedding and lesion scores is observed, up to a point where maximum efficacy is reached.

The absence of specific research on this compound in this context highlights a gap in the available scientific literature. Such studies would be invaluable for optimizing treatment protocols and understanding the precise relationship between this compound exposure and its pharmacodynamic effects in target animal species.

Advanced Analytical Methodologies in Sulazuril Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of Sulazuril and its related substances. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools in its analytical profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of this compound in pharmaceutical dosage forms. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.

Key aspects of HPLC method development for this compound include:

Column Selection: Reversed-phase columns, particularly C18 and C8, are commonly employed due to their ability to separate moderately polar to nonpolar compounds like this compound.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The ratio is optimized to achieve the desired retention time and peak shape for this compound. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve chromatographic performance.

Detection: Ultraviolet (UV) detection is frequently used for the quantification of this compound, with the detection wavelength selected based on the compound's maximum absorbance to ensure high sensitivity.

Validation: Developed methods are validated according to established guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Below is a table summarizing typical parameters for an HPLC method for the analysis of triazine-based compounds like this compound.

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water/buffer mixture (e.g., 60:40 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at ~240-280 nm |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites of this compound. Due to the polar nature of many s-triazine metabolites, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis. fao.org

The general workflow for GC-MS metabolite analysis involves:

Extraction: Metabolites are extracted from biological matrices (e.g., tissues, excreta) using appropriate solvents.

Derivatization: The extracted metabolites are chemically modified, often through trimethylsilylation, to make them amenable to GC analysis. chromatographyonline.com This step is crucial for polar functional groups commonly found in metabolites.

GC Separation: The derivatized sample is injected into the GC, where individual metabolites are separated based on their boiling points and interactions with the stationary phase of the capillary column.

MS Detection and Identification: As metabolites elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectra provide a molecular fingerprint that can be used to identify the metabolites, often by comparison to spectral libraries.

GC-MS offers high chromatographic resolution and sensitive detection, making it a valuable tool in understanding the metabolic fate of this compound in target animal species. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of this compound and its metabolites in complex biological matrices such as animal tissues (muscle, liver), eggs, and feed. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A significant challenge in analyzing complex samples is the "matrix effect," where co-eluting endogenous components interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.orgnih.govnih.gov Strategies to mitigate matrix effects are critical for accurate quantification and include:

Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are employed to remove interfering substances from the sample extract before analysis. nih.gov

Chromatographic Optimization: Adjusting the LC gradient, column chemistry, or flow rate can separate this compound from matrix components.

Use of Internal Standards: A stable isotope-labeled version of this compound is often used as an internal standard to compensate for matrix effects and variations in instrument response. chromatographyonline.com

LC-MS/MS methods are typically operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, providing exceptional specificity and minimizing background interference. nih.gov The table below outlines typical parameters for an LC-MS/MS method for analyzing triazine coccidiostats.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile/Methanol with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for related compounds nih.gov |

| MS Detection | Tandem Quadrupole (QqQ) in Selected Reaction Monitoring (SRM) mode |

| Sample Preparation | Acetonitrile extraction followed by Solid-Phase Extraction (SPE) clean-up |

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental for determining the precise chemical structure of this compound and studying its interactions at a molecular level. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Morphologically-Directed Raman Spectroscopy (MDRS) provide detailed structural and microstructural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. thermofisher.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Structural characterization of triazine compounds by NMR can present challenges due to factors like low solubility in common deuterated solvents and the potential for complex spectra arising from rotational isomers (rotamers). tdx.cat However, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can overcome these difficulties.

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environments.

¹³C NMR: Reveals the number and types of carbon atoms in the structure. irisotope.com

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. tdx.catjmchemsci.com

These combined techniques are essential for confirming the identity of newly synthesized batches of this compound and for characterizing any potential impurities or degradation products.

Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced analytical technique that integrates automated particle imaging with Raman spectroscopy. alfatestlab.commalvernpanalytical.com This combination allows for the characterization of a sample based on both the morphological properties (size, shape) of individual particles and their specific chemical identity. malvernpanalytical.com

While direct research on this compound using MDRS is not widely published, the technique offers significant potential for the microstructural analysis of the active pharmaceutical ingredient (API) in its solid state and within formulated products. nsf.org

Potential applications of MDRS in this compound research include:

Polymorph Screening: Identifying and differentiating between different crystalline forms (polymorphs) of this compound. Polymorphism can impact critical properties such as solubility and bioavailability. alfatestlab.com

Component-Specific Particle Size Distribution: In a formulated product, MDRS can determine the particle size distribution of the this compound API distinctly from the excipient particles. nsf.org

Contaminant Identification: The technique can be used to identify and characterize foreign particulate matter within a drug product. malvernpanalytical.com

The MDRS process first involves automated imaging to capture morphological data for thousands of individual particles. Based on this data, specific particles can be targeted for Raman analysis, which provides a chemical fingerprint, allowing for definitive identification. alfatestlab.comyoutube.com

Mass Spectrometry Applications in this compound Metabolomics and Proteomics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for metabolomics and proteomics studies. researchgate.netnih.gov Although specific metabolomic and proteomic studies on this compound are not readily found, the methodologies used for related triazine-based anticoccidial drugs, such as toltrazuril (B1682979) and diclazuril, demonstrate the potential applications for this compound research.

Metabolomics: In the context of this compound, metabolomics would involve the large-scale study of small molecules or metabolites within cells, tissues, or biological fluids after the administration of the drug. The goal would be to understand its mechanism of action, identify biomarkers of efficacy or toxicity, and characterize its metabolic fate.

High-resolution mass spectrometry (HRMS) platforms, like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass analyzers, are instrumental in untargeted metabolomics, allowing for the identification of unknown metabolites without the need for reference standards. pnnl.gov For instance, a study on the related compound toltrazuril identified its main metabolites, toltrazuril sulfoxide and toltrazuril sulfone, in poultry tissues using LC-MS/MS. nih.gov A similar approach for this compound would involve extracting metabolites from samples (e.g., plasma, tissue homogenates) and analyzing them via LC-MS/MS to identify and quantify this compound and its metabolic products.

Proteomics: Proteomics research would focus on identifying how this compound affects the protein expression in the target organism (e.g., Eimeria species) or the host animal. This can provide insights into the drug's mechanism of action and potential off-target effects. In proteomics, proteins are typically extracted from samples, digested into peptides, and then analyzed by LC-MS/MS. elgalabwater.com While direct proteomic studies on this compound are absent from the available literature, the general approach is widely used in drug research to understand how a compound modulates biological pathways.

The table below illustrates the common mass spectrometry techniques and their applications in drug analysis, which are applicable to this compound research.

| Technique | Application in Drug Research | Potential Relevance for this compound |

| LC-MS/MS | Quantification of drugs and their metabolites in biological matrices (plasma, tissues). nih.govmdpi.com | Quantifying this compound residues and its metabolites in poultry tissues and eggs to ensure food safety. |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Identification of unknown metabolites and elucidation of metabolic pathways. pnnl.gov | Discovering novel metabolites of this compound in treated animals to better understand its biotransformation. |

| Tandem MS (MRM Mode) | Highly sensitive and specific targeted quantification of known compounds. nih.gov | Developing validated methods for routine monitoring of this compound levels in pharmacokinetic studies. |

Advanced Techniques for In Vitro and Ex Vivo Sample Analysis

In vitro and ex vivo models are crucial for studying the metabolism and potential effects of veterinary drugs like this compound in a controlled environment before moving to live animal studies.

In Vitro Analysis: In vitro metabolism studies are essential for predicting how a drug will be processed in a living organism. admescope.com These studies often utilize subcellular fractions or cell cultures. nih.gov For a compound like this compound, the following in vitro systems would be applicable:

Liver Microsomes: These contain a high concentration of drug-metabolizing enzymes (like cytochrome P450s) and are used to study Phase I metabolic reactions. nih.gov

Hepatocytes: These whole liver cells contain both Phase I and Phase II enzymes, providing a more complete picture of liver metabolism. nih.gov

Recombinant Enzymes: Using specific, expressed enzymes can help identify exactly which enzymes are responsible for metabolizing this compound. nih.gov

The primary analytical technique for these studies is LC-MS/MS, used to identify and quantify the metabolites formed over time.

Ex Vivo Analysis: Ex vivo studies use tissues taken from an organism to be studied in a laboratory setting, preserving the native cellular architecture and interactions. mdpi.com This approach bridges the gap between in vitro experiments and in vivo studies. For this compound, ex vivo tissue models could include:

Tissue Slices: Precision-cut tissue slices, particularly from the liver or target tissues like the intestine, can be cultured for a short period to study drug metabolism and local effects while maintaining the tissue's complex structure. mdpi.com

Organoids: Three-dimensional cultures derived from stem cells can mimic the structure and function of an organ, offering a sophisticated model to study drug interactions. nih.gov

The table below summarizes advanced in vitro and ex vivo techniques and their potential application in this compound research.

| Technique | Description | Application for this compound Research |

| Hepatocyte Culture | Primary liver cells are cultured and incubated with the drug. | To identify the primary metabolites of this compound produced in the liver and estimate its metabolic stability. nih.gov |

| Precision-Cut Tissue Slices | Freshly isolated tissue is cut into thin, viable slices and cultured. mdpi.com | To study the metabolism and distribution of this compound in target tissues (e.g., intestinal tissue) while preserving the cellular microenvironment. |

| Organoid Cultures | 3D cell cultures that mimic the structure of an organ. nih.gov | To investigate the efficacy and impact of this compound on intestinal organoids infected with Eimeria species. |

| Matrix Solid-Phase Dispersion (MSPD) | A sample preparation technique for extracting analytes from solid and semi-solid samples. | Efficient extraction of this compound and its metabolites from complex matrices like muscle tissue for subsequent LC-MS analysis. researchgate.net |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Derivation of SARs for Sulazuril and its Derivatives

The derivation of SARs involves systematically modifying the chemical structure of a lead compound and observing the resulting changes in its biological activity. This process helps to identify which parts of the molecule are essential for its activity and how modifications to these parts affect efficacy. For a compound like this compound, this would typically involve synthesizing a series of analogs with small, targeted structural changes and then evaluating their antiparasitic activity.

The impact of substituent modifications on biological activity is a core aspect of SAR. Changes in substituents can alter various physicochemical properties of a molecule, such as lipophilicity (LogP), electronic properties (e.g., Hammett constants), steric bulk, and hydrogen bonding capabilities. For instance, introducing an electron-withdrawing group or a more lipophilic group at a specific position on a core scaffold can significantly enhance or diminish antiparasitic activity by influencing how the compound interacts with its target or traverses biological membranes. The observed changes in activity provide insights into the molecular mechanism of action and guide further structural optimization.

Application of QSAR Models for Predictive Efficacy

QSAR models translate the qualitative insights from SAR into quantitative predictions, allowing for the estimation of biological activity for new or untested compounds based on their molecular descriptors nih.gov. This predictive capability significantly accelerates the drug discovery process by enabling virtual screening and prioritizing compounds for synthesis and experimental testing nih.gov.

Conventional QSAR methodologies often employ statistical techniques to correlate molecular descriptors with biological activity nih.gov. Molecular descriptors are numerical representations of a compound's physicochemical and structural properties, such as molecular weight, molar refractivity, polarizability, and topological indices. Multiple Linear Regression (MLR) is a widely used statistical analysis method in conventional QSAR, where a linear equation is established between the biological activity (dependent variable) and a set of selected molecular descriptors (independent variables) nih.gov. The quality and predictive power of an MLR-based QSAR model are typically assessed using statistical parameters such as the coefficient of determination (R²), which indicates how well the model explains the variance in the training data, and the cross-validated correlation coefficient (Q²), which assesses the model's internal predictive ability. A robust QSAR model should exhibit high R² and Q² values, often with Q² > 0.5 and R² > 0.8 being considered indicative of good predictive performance.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), extend conventional QSAR by incorporating the three-dimensional structural features of molecules and their interaction energies with probe atoms nih.gov. In CoMFA, aligned molecules are placed within a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These interaction energies serve as 3D descriptors, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS) regression. The results of CoMFA are often visualized as contour maps, which highlight regions in space where specific steric or electrostatic properties are favorable or unfavorable for biological activity. These maps provide valuable insights into the structural requirements for ligand-receptor interactions and guide the design of more potent compounds.

Computational Chemistry Approaches in SAR/QSAR

Computational chemistry plays an integral role in both SAR and QSAR studies by providing the tools and techniques necessary to generate, analyze, and interpret molecular data nih.gov. These approaches enable the prediction of physical-chemical, toxicological, and eco-toxicological properties of chemical compounds through the study of their molecular structures nih.gov. Key computational chemistry techniques employed include molecular modeling, which simulates three-dimensional molecular structures and their interactions with biological targets, and the calculation of a wide array of molecular descriptors. Software tools are used to perform conformational analysis, molecular alignment, and the calculation of molecular interaction fields for 3D-QSAR. Furthermore, machine learning algorithms and deep neural networks are increasingly being utilized to develop more accurate and efficient predictive QSAR models, especially for diverse chemical structures. These in silico methods offer a cost-effective and time-efficient alternative to traditional experimental approaches, accelerating the drug discovery and optimization process nih.gov.

Molecular Docking Studies of this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (protein or receptor) to form a stable complex. This method aims to characterize the behavior of small molecules in the binding site of target proteins, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity and specificity. mdpi.comeuropeanreview.org Docking studies are instrumental in understanding the molecular basis of drug action and in virtual screening campaigns to identify potential lead compounds. researchgate.netsimulations-plus.com

Despite the general utility of molecular docking in drug discovery, specific detailed molecular docking studies focusing on this compound and its interactions with biological targets were not identified in the conducted literature searches. Therefore, no specific data tables or detailed research findings on this compound-target interactions can be presented at this time.

Conformational Analysis of this compound and Analogs

While conformational analysis is a standard practice in the characterization of chemical compounds and their analogs, specific detailed conformational analyses of this compound or its direct analogs were not found in the accessible scientific literature during the search. Thus, no specific data tables or detailed research findings on the conformational preferences of this compound can be provided.

Pharmacophore Modeling and Discovery